Xylenediamine

Description

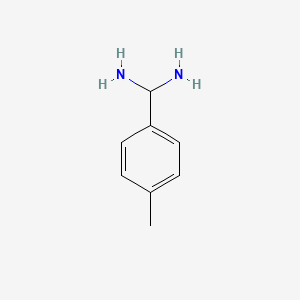

Structure

3D Structure

Properties

CAS No. |

26603-36-1 |

|---|---|

Molecular Formula |

C8H12N2 |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

(4-methylphenyl)methanediamine |

InChI |

InChI=1S/C8H12N2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,8H,9-10H2,1H3 |

InChI Key |

XBTRYWRVOBZSGM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(N)N |

Canonical SMILES |

CC1=CC=C(C=C1)C(N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Xylenediamine; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Xylenediamine: Properties, Synthesis, and Applications in Research and Development

For Immediate Release

This whitepaper provides a comprehensive technical overview of the three isomers of xylenediamine: ortho-, meta-, and para-xylenediamine. Designed for researchers, scientists, and drug development professionals, this document details their chemical and physical properties, provides in-depth experimental protocols for their synthesis and analysis, and explores their applications, particularly as versatile building blocks in medicinal chemistry.

Introduction: The Structural Diversity and Utility of this compound Isomers

This compound (CAS: 132-34-3), also known as benzenedimethanamine, is an aromatic diamine with the chemical formula C₈H₁₂N₂. It exists in three positional isomers, distinguished by the substitution pattern of the two aminomethyl groups on the benzene (B151609) ring: ortho-(1,2), meta-(1,3), and para-(1,4). This structural isomerism gives rise to distinct physical and chemical properties, influencing their reactivity, stereochemistry, and, consequently, their application in various fields, from polymer science to pharmaceuticals.

While all three isomers share a common molecular weight and elemental composition, their differing geometries have profound implications for their utility. They serve as critical building blocks and cross-linking agents in the synthesis of a wide array of complex molecules and materials. In the realm of drug discovery and development, their rigid aromatic core and reactive primary amine functionalities make them valuable scaffolds for constructing novel therapeutic agents.

Physicochemical Properties of this compound Isomers

The physical and chemical properties of the this compound isomers are summarized in the tables below, providing a clear comparison of their key characteristics.

Table 1: General and Physical Properties of this compound Isomers

| Property | ortho-Xylenediamine | meta-Xylenediamine | para-Xylenediamine |

| CAS Number | 17300-02-6 | 1477-55-0 | 539-48-0 |

| Molecular Formula | C₈H₁₂N₂ | C₈H₁₂N₂ | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol | 136.19 g/mol | 136.19 g/mol |

| Appearance | Liquid | Colorless to pale yellow liquid | White crystalline solid |

| Melting Point | 12-13 °C | 14 °C[1] | 60-63 °C[2] |

| Boiling Point | 245 °C | 247 °C[1] | 230 °C at 10 mmHg[2] |

| Density | 1.029 g/mL at 25 °C | 1.032 g/mL at 25 °C | ~0.946 g/cm³ |

| Flash Point | 110 °C | 117 °C[1] | 134 °C |

Table 2: Solubility and Spectroscopic Data of this compound Isomers

| Property | ortho-Xylenediamine | meta-Xylenediamine | para-Xylenediamine |

| Water Solubility | Soluble | Miscible (20 °C)[1] | Soluble |

| Refractive Index (n20/D) | 1.574 | 1.571 | 1.581 |

| pKa (Predicted) | 9.3 (approx.) | 9.37±0.10 | 9.4 (approx.) |

Synthesis and Purification of this compound Isomers

The primary industrial synthesis route for this compound isomers involves a two-step process starting from the corresponding xylene isomer. This process is outlined below.

Experimental Protocols

This protocol describes the laboratory-scale synthesis of p-xylenediamine from terephthalonitrile.

Materials:

-

Terephthalonitrile (5.1 g)

-

Nickel on silica-alumina catalyst (e.g., Ni 5136P, 1.0 g)

-

Ethanol (B145695)/ammonia solution (~10 wt% ammonia, 85 g)

-

Hydrogen gas

-

Nitrogen gas

-

300 cc stainless steel pressure reactor

Procedure:

-

Charge the 300 cc stainless steel pressure reactor with 5.1 g of terephthalonitrile, 1.0 g of the nickel catalyst, and approximately 85 g of the ethanol/ammonia solution.[2]

-

Purge the reactor with nitrogen gas to remove air.

-

Pressurize the reactor with hydrogen to 500-1000 psi.

-

Increase the temperature of the reactor to 150 °C over 20-30 minutes and maintain for 2 to 8 hours.

-

After the reaction is complete, cool the reactor to room temperature.

-

Vent the reactor and collect the product mixture.

-

The product can be analyzed by gas chromatography to determine conversion and yield.[2] Purification is typically achieved by distillation under reduced pressure.

This protocol outlines an alternative synthesis for m-xylenediamine.

Materials:

-

Hexamethylenetetramine

-

α,α'-Dichloro-meta-xylene (12 g)

-

Ethanol

-

35% Hydrochloric acid (44 ml)

-

Sodium hydroxide (B78521) solution

-

Organic solvent for extraction (e.g., diethyl ether)

-

n-Hexane

Procedure:

-

Dissolve hexamethylenetetramine in chloroform.

-

Slowly add a solution of 12 g of α,α'-dichloro-meta-xylene in 40 ml of chloroform to the hexamethylenetetramine solution at 62 °C.

-

Stir the mixture at approximately 62 °C for 12 hours.

-

Filter the resulting solid under vacuum, wash with n-hexane, and dry to yield the intermediate.

-

To 10 g of the intermediate, add 100 ml of ethanol and 44 ml of 35% HCl. Heat the mixture to 78 °C and stir for approximately 6 hours.

-

Cool the reaction mixture and remove the precipitated ammonium (B1175870) chloride by vacuum filtration.

-

Adjust the pH of the filtrate to 13 with an aqueous NaOH solution.

-

Extract the product with an organic solvent. The organic layer contains the m-xylenediamine. The yield is approximately 94%.[3]

Analytical and Separation Methodologies

The analysis and separation of this compound isomers are crucial for quality control and for isolating the desired isomer for specific applications. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common analytical techniques.

Experimental Protocol: HPLC-UV Analysis of this compound Isomers

This protocol provides a general framework for the separation and analysis of this compound isomers using reverse-phase HPLC with UV detection.

Instrumentation and Columns:

-

HPLC system with a photodiode array (PDA) or UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase and Conditions:

-

A gradient elution using acetonitrile (B52724) and water is often effective.

-

For m-xylenediamine, a mobile phase of 80% acetonitrile and 0.2% sulfuric acid in water has been used with a BIST™ B+ column.[2]

-

Flow rate: 1.0 mL/min.

-

Detection wavelength: 210-270 nm. A wavelength of 270 nm is suitable for m-xylenediamine.

-

Injection volume: 10 µL.

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or the mobile phase).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Applications in Drug Development and Research

This compound isomers are not typically known to be involved in direct biological signaling pathways. Instead, their significance in the pharmaceutical and life sciences sectors lies in their role as versatile chemical building blocks. Their rigid aromatic core provides a stable scaffold, while the two primary amine groups offer reactive sites for the construction of more complex molecules.

Scaffolds in Medicinal Chemistry

The defined stereochemistry of the isomers allows for precise spatial orientation of appended functional groups, which is critical for receptor binding and biological activity. For example, m-xylenediamine has been used as a linker in the synthesis of symmetric peptides designed as inhibitors of β-amyloid peptide aggregation, a key pathological hallmark of Alzheimer's disease.

Biocatalysis and Chiral Amine Synthesis

ortho-Xylenediamine has found a unique application in biocatalysis. It can be used as an amine donor in transaminase-catalyzed reactions for the synthesis of chiral amines.[3][4] The use of o-xylenediamine can help to drive unfavorable reaction equilibria towards the desired product.[3][4] This is particularly valuable in the synthesis of enantiomerically pure amines, which are common intermediates in the production of active pharmaceutical ingredients.

Drug Delivery Systems

para-Xylenediamine can be used as a core molecule for the synthesis of dendrimers, which are highly branched, well-defined macromolecules. These dendrimeric structures can be functionalized to create stimuli-responsive nanocarriers for targeted cancer drug delivery.

Conclusion

The ortho-, meta-, and para- isomers of this compound are fundamental chemical building blocks with distinct properties that dictate their wide-ranging applications. This guide has provided a detailed overview of their physicochemical characteristics, comprehensive protocols for their synthesis and analysis, and an insight into their utility in drug development and research. As the demand for novel materials and therapeutics continues to grow, the versatility of this compound isomers ensures their continued importance in the scientific landscape.

References

- 1. jeol.com [jeol.com]

- 2. HPLC Method for Analysis of m-Xylylenediamine (MXDA) on BIST™ B+ Column | SIELC Technologies [sielc.com]

- 3. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Bonding Characteristics of Xylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylenediamine, with the chemical formula C₆H₄(CH₂NH₂)₂, is a significant aromatic diamine utilized extensively as a monomer in the synthesis of polyamides and as a curing agent for epoxy resins. Its chemical behavior, reactivity, and suitability for these applications are fundamentally dictated by its molecular structure and bonding characteristics. This technical guide provides a comprehensive examination of the structural isomers of this compound (ortho, meta, and para), their physicochemical properties, and the nature of their chemical bonds. It includes a summary of quantitative structural data, detailed experimental protocols for synthesis and characterization, and an analysis of the molecule's bonding based on spectroscopic and computational methods.

Introduction

This compound (also known as benzenedimethanamine or bis(aminomethyl)benzene) is a bifunctional organic molecule comprising a benzene (B151609) ring substituted with two aminomethyl groups. The relative positions of these groups give rise to three structural isomers: ortho-xylenediamine (o-XDA), meta-xylenediamine (m-XDA), and para-xylenediamine (p-XDA). These isomers exhibit distinct physical and chemical properties due to the differences in their molecular symmetry and electronic structure. Their primary applications are in the polymer industry, where they serve as crucial building blocks for high-performance materials.[1] A thorough understanding of their structure and bonding is paramount for controlling polymerization reactions and tailoring the properties of the resulting materials.

Chemical Structure and Isomerism

The fundamental structure of this compound consists of a central benzene ring to which two methylene (B1212753) bridges are attached, each terminating in an amino group. The spatial arrangement of these aminomethyl groups defines the three isomers.

The isomerism significantly influences the molecule's polarity, packing in the solid state, and its reactivity as a monomer. For instance, the less symmetric meta-isomer often results in amorphous or semi-crystalline polymers, whereas the highly symmetric para-isomer can lead to polymers with high crystallinity and melting points.

Physicochemical Properties

The physical properties of this compound isomers are crucial for their handling, processing, and application. Key properties for the more commercially significant meta and para isomers are summarized below.

| Property | meta-Xylenediamine | para-Xylenediamine |

| CAS Number | 1477-55-0 | 539-48-0 |

| Molecular Formula | C₈H₁₂N₂ | C₈H₁₂N₂ |

| Molar Mass | 136.19 g/mol | 136.19 g/mol |

| Appearance | Colorless liquid | White to light yellow solid |

| Melting Point | 14 °C | 60-63 °C |

| Boiling Point | 247 °C | 230 °C at 10 mmHg |

| Density | 1.032 g/cm³ (at 20 °C) | ~1.1 g/cm³ |

| Solubility in Water | Miscible | Soluble |

Bonding Characteristics

The bonding in this compound can be analyzed by considering the constituent bonds: C-C bonds within the aromatic ring, C-C and C-N bonds of the aminomethyl substituents, and the N-H bonds of the amino group.

Aromatic Ring: The benzene ring is characterized by delocalized π-bonding, with all C-C bonds having an intermediate bond length between that of a single and a double bond. The aminomethyl groups are electron-donating, which can influence the electron density of the aromatic ring.

Aminomethyl Group: The C-N and C-C single bonds exhibit typical σ-bond characteristics. The nitrogen atom possesses a lone pair of electrons, which is responsible for the basicity and nucleophilicity of the molecule. This lone pair can readily participate in hydrogen bonding and coordination with metal ions.

Hydrogen Bonding: this compound is a hydrogen bond donor and acceptor, leading to intermolecular associations that influence its physical properties, such as its boiling point and solubility in protic solvents.[2]

Computational Analysis Workflow (Illustrative)

Such computational studies reveal that the C-N bond lengths and the geometry around the nitrogen atom are typical for primary amines. The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the reactivity and electronic properties of the different isomers.[3]

Experimental Protocols

Synthesis of m-Xylenediamine by Hydrogenation of Isophthalonitrile

A common industrial method for the synthesis of m-xylenediamine is the catalytic hydrogenation of isophthalonitrile.[4][5]

Reaction: C₆H₄(CN)₂ + 4H₂ → C₆H₄(CH₂NH₂)₂

Experimental Procedure (General):

-

Reactor Setup: A high-pressure fixed-bed or slurry reactor is typically used.[4] The reactor is charged with a suitable catalyst, often a Raney nickel or cobalt-based catalyst, sometimes promoted with other metals.[6]

-

Reactant Preparation: Isophthalonitrile is dissolved in a suitable solvent, which can include organic amides or liquid ammonia, to create a solution or slurry.[5]

-

Hydrogenation: The isophthalonitrile solution and hydrogen gas are fed into the reactor. The reaction is carried out under elevated temperature (typically 60-140 °C) and pressure (typically 1.0-10.0 MPa).[4]

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed, often by distillation. The crude m-xylenediamine is purified by vacuum distillation to yield the final product.

Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Sample Preparation:

-

Liquid Samples (m-XDA): A thin film of the liquid can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Solid Samples (p-XDA): A KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.[7]

Expected Absorptions:

-

N-H Stretching: Primary amines show two bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.[8][9]

-

Aromatic C-H Stretching: Bands appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Bands appear just below 3000 cm⁻¹ for the -CH₂- groups.

-

N-H Bending (Scissoring): A band is typically observed in the 1650-1580 cm⁻¹ region.[8]

-

Aromatic C=C Stretching: One or more bands appear in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: Aromatic amines typically show a C-N stretching band in the 1350-1200 cm⁻¹ region.[9]

-

C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the this compound isomers.

Sample Preparation:

-

Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.[10]

-

Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.[10]

-

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Expected ¹H NMR Resonances:

-

Aromatic Protons (Ar-H): Resonances in the aromatic region (typically δ 7.0-7.5 ppm). The splitting pattern and chemical shifts will be distinct for each isomer due to their different symmetries.

-

Methylene Protons (-CH₂-): A singlet in the region of δ 3.5-4.0 ppm.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide range of chemical shifts and whose position is concentration and solvent-dependent. The signal may exchange with D₂O.

Expected ¹³C NMR Resonances:

-

Aromatic Carbons: Resonances in the region of δ 125-140 ppm. The number of unique signals will depend on the symmetry of the isomer.

-

Methylene Carbon (-CH₂-): A resonance in the region of δ 40-50 ppm.

Coordination Chemistry

The lone pair of electrons on each nitrogen atom allows this compound isomers to act as bidentate ligands, forming stable chelate complexes with a variety of metal ions. This chelating ability is fundamental to their use in various applications, including the formation of metal-organic frameworks and as components in catalysts.

The geometry of the resulting metal complex is influenced by the coordination number and preferred geometry of the metal ion, as well as the bite angle and flexibility of the this compound isomer.

Conclusion

The chemical structure and bonding characteristics of this compound isomers are fundamental to their industrial importance. The positional isomerism dictates their physical properties, molecular symmetry, and ultimately the properties of the polymers and materials derived from them. A combination of spectroscopic techniques and computational chemistry provides a powerful approach to fully characterize these molecules, enabling a deeper understanding of their reactivity and facilitating the design of new materials with tailored properties for advanced applications in research and drug development.

References

- 1. US7728174B2 - Continuous hydrogenation processes for the preparation of xylylenediamines - Google Patents [patents.google.com]

- 2. p-Xylylenediamine | 539-48-0 | FX62958 | Biosynth [biosynth.com]

- 3. sciforum.net [sciforum.net]

- 4. CN101774928A - Method for preparing m-xylylenediamine - Google Patents [patents.google.com]

- 5. CN101774928B - Method for preparing m-xylylenediamine - Google Patents [patents.google.com]

- 6. DEVELOPMEND OF METHOD OBTAINING m-XYLYLENEDIAMINE FOR PRODUCTION OR POLYMERIC MATERIALS - European Journal of Natural History [world-science.ru]

- 7. ejournal.upi.edu [ejournal.upi.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

Synthesis Pathways for Meta-Xylenediamine: A Technical Guide

Abstract

Meta-xylenediamine (MXDA) is a crucial chemical intermediate widely utilized in the synthesis of polyamides, epoxy curing agents, and isocyanates. Its unique molecular structure, featuring both aromatic and aliphatic amine functionalities, imparts desirable properties such as high thermal stability, excellent chemical resistance, and strong mechanical strength to the resulting polymers. This technical guide provides an in-depth overview of the primary industrial synthesis pathways for meta-xylenediamine. It focuses on the prevalent two-step manufacturing process: the vapor-phase ammoxidation of meta-xylene to isophthalonitrile, followed by the catalytic hydrogenation of isophthalonitrile to meta-xylenediamine. This document furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes graphical representations of the synthesis workflows and reaction mechanisms to facilitate a comprehensive understanding for researchers and professionals in chemical synthesis and drug development.

Introduction

Meta-xylenediamine (1,3-bis(aminomethyl)benzene) is a valuable diamine monomer in the polymer industry. The demand for high-performance materials has driven the optimization of MXDA synthesis to achieve high yields, purity, and cost-effectiveness. The dominant commercial route to MXDA involves a two-stage process, which is the focus of this guide.[1][2] This process begins with the ammoxidation of m-xylene (B151644), an aromatic hydrocarbon, to produce isophthalonitrile (IPN). The subsequent step involves the catalytic hydrogenation of the dinitrile to yield the final diamine product.[1][2]

This guide will first detail the ammoxidation of m-xylene, exploring the catalysts, reaction conditions, and a representative experimental protocol. Following this, the guide will provide a thorough examination of the hydrogenation of isophthalonitrile, discussing various catalytic systems, the influence of solvents, and detailed experimental procedures. Quantitative data from various studies are compiled to allow for a comparative assessment of different synthetic approaches.

Ammoxidation of meta-Xylene to Isophthalonitrile

The ammoxidation of m-xylene is a vapor-phase catalytic reaction that converts the methyl groups of m-xylene into nitrile functionalities in the presence of ammonia (B1221849) and an oxygen source, typically air.

Catalytic Systems

A variety of catalysts have been developed for the ammoxidation of m-xylene, with the most common being mixed metal oxides. Vanadium-based catalysts are particularly prevalent.

-

Vanadium-Cerium (V-Ce) Composite Oxides: These chromium-free catalysts are environmentally favorable. The catalytic performance is significantly influenced by the Ce/V ratio, with the formation of a CeVO4 crystal phase being crucial for high yields of isophthalonitrile.[3] The addition of molybdenum (Mo) as a promoter can further enhance the yield by suppressing the formation of carbon oxides (COx).[3]

-

Vanadium-Chromium (V-Cr) Mixed Oxides: Commercial catalysts often utilize a V-Cr mixed oxide system.[4] These catalysts have demonstrated high activity and selectivity for the production of isophthalonitrile. The reaction kinetics on these catalysts have been studied, indicating that the selective ammoxidation to IPN has a high activation energy.[4]

Reaction Conditions

The ammoxidation of m-xylene is typically carried out at high temperatures in a fluidized bed or fixed-bed reactor. Key reaction parameters include:

-

Temperature: 300°C to 500°C[1]

-

Pressure: Typically near atmospheric pressure (e.g., 0.02 MPa)

-

Reactant Molar Ratios: The ratios of ammonia and air (oxygen) to m-xylene are critical for optimizing the yield and minimizing side reactions.

Experimental Protocol: Vapor-Phase Ammoxidation of m-Xylene

This protocol is a representative procedure based on typical conditions described in the literature.[3]

Materials:

-

m-Xylene

-

Ammonia gas

-

Air (as oxygen source)

-

V-Ce composite oxide catalyst supported on SiO2

Equipment:

-

Fluidized bed reactor

-

Gas flow controllers

-

Heating system with temperature control

-

Condenser and collection system

Procedure:

-

The V-Ce/SiO2 catalyst is placed in the fluidized bed reactor.

-

The reactor is heated to the reaction temperature (e.g., 420°C).

-

A gaseous feed mixture of m-xylene, ammonia, and air is introduced into the reactor. The molar ratio of ammonia to m-xylene is maintained at approximately 14:1, and the molar ratio of air to m-xylene is around 35:1.

-

The reaction is carried out at a pressure of approximately 0.02 MPa.

-

The gaseous product stream exiting the reactor is passed through a condenser to cool and collect the crude isophthalonitrile.

-

The crude product is then purified by washing, filtration, and drying.

Quantitative Data for m-Xylene Ammoxidation

| Catalyst | Temperature (°C) | Molar Ratio (m-xylene:NH3:Air) | IPN Yield (%) | Reference |

| V1Ce0.8/SiO2 | Not specified | Not specified | 60.0 | [3] |

| Mo promoted V1Ce0.8/SiO2 | Not specified | Not specified | 62.5 | [3] |

| V-Cr mixed oxide | 420 | 1:14:35 | 75.5 |

Hydrogenation of Isophthalonitrile to meta-Xylenediamine

The second stage in the synthesis of MXDA is the catalytic hydrogenation of isophthalonitrile. This reaction involves the reduction of the two nitrile groups to primary amine groups using hydrogen gas in the presence of a metal catalyst.

Catalytic Systems

The choice of catalyst is critical for achieving high yields and selectivity towards the primary amine, minimizing the formation of byproducts.

-

Raney Nickel: This is a widely used catalyst for nitrile hydrogenation due to its high activity.[5] The reaction is often carried out in a solvent, and the addition of a base like sodium hydroxide (B78521) can act as a reaction inhibitor to improve selectivity.[5]

-

Cobalt-based Catalysts: Cobalt catalysts, often used in combination with other metals, are also effective for the hydrogenation of isophthalonitrile.[1] They can be used as unsupported catalysts or supported on materials like alumina.

-

Bimetallic Catalysts: Supported bimetallic catalysts, such as Ni-Co or Ni-Fe on alumina, have been investigated to improve performance and safety compared to Raney nickel.[6] The addition of a second metal can enhance the reducibility of the catalyst and influence its electronic properties, leading to improved activity and selectivity.

Solvents and Reaction Conditions

The hydrogenation of isophthalonitrile is typically performed in the liquid phase under pressure.

-

Solvents: A variety of solvents can be used, including N-methyl-2-pyrrolidone (NMP), liquid ammonia, aromatic hydrocarbons (e.g., xylene), and aniline (B41778).[1][5][7] The choice of solvent can significantly impact the reaction rate and product distribution. 1-methylimidazole (B24206) has been reported as an effective solvent that can reduce the required amount of ammonia.[7]

-

Temperature: 40°C to 150°C[1]

Experimental Protocol: Hydrogenation of Isophthalonitrile

The following is a detailed protocol for the laboratory-scale hydrogenation of isophthalonitrile using a Raney nickel catalyst.[5]

Materials:

-

Isophthalonitrile (IPN)

-

Aniline (solvent)

-

Raney nickel catalyst

-

Sodium hydroxide (reaction inhibitor)

-

Hydrogen gas

Equipment:

-

High-pressure autoclave reactor (e.g., 1L capacity)

-

Stirring mechanism

-

Heating and temperature control system

-

Pressure gauge and gas inlet

-

Filtration apparatus

Procedure:

-

The high-pressure autoclave is charged with isophthalonitrile, aniline as the solvent, Raney nickel catalyst, and sodium hydroxide.

-

The initial concentration of isophthalonitrile in aniline is set to 2.0 mol/L.

-

The ratio of the mass of the Raney nickel catalyst to the mass of isophthalonitrile is 1:10.

-

The reactor is sealed and purged with hydrogen gas to remove air.

-

The reactor is pressurized with hydrogen to 35 bar.

-

The reaction mixture is heated to 100°C with constant stirring.

-

The reaction is allowed to proceed for 80 minutes, maintaining the temperature and pressure.

-

After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released.

-

The reaction mixture is filtered to remove the Raney nickel catalyst.

-

The filtrate, containing the meta-xylenediamine product in aniline, is then subjected to purification, typically by distillation, to isolate the final product.

Quantitative Data for Isophthalonitrile Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (min) | MXDA Yield (%) | Reference |

| Raney Nickel | Aniline | 100 | 35 | 80 | 98.58 | [5] |

| Cobalt | NMP/Ammonia | 80 | 190 | Not specified | 96 | [1] |

| Raney Nickel | NMP/Ammonia | 100 | 100 | Not specified | 92 | [2] |

| Raney Nickel | Ammonia | 100 | 100 | 300 | 94 | [1] |

| Dicobalt octacarbonyl/H2 | m-xylene/Ammonia | 100 | 260 | 120 | 96.4 | [8] |

Purification of meta-Xylenediamine

The final step in the synthesis of MXDA is the purification of the crude product obtained from the hydrogenation reaction. Distillation is the primary method used for this purpose. The process typically involves:

-

Removal of Low-Boiling Components: The solvent (e.g., NMP, aniline), any remaining ammonia, and low-boiling byproducts are removed by distillation.[1]

-

Separation of High-Boiling Impurities: The meta-xylenediamine is then separated from any high-boiling impurities by distillation, often under reduced pressure, to yield the final high-purity product.[1]

Synthesis Pathway Diagrams

Overall Synthesis Workflow

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. US3203994A - Purification of meta-phenylenediamine - Google Patents [patents.google.com]

- 3. Experimental Studies of Catalytic Hydrogenation of Isophthalonitrile for Meta-Xylenediamine Preparation | Scientific.Net [scientific.net]

- 4. Isophthalonitrile (IPN) hydrogenation over K modified Ni–Co supported catalysts: catalyst characterization and performance evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. EP1663943B1 - Method for producing meta-xylylenediamine (mxda) - Google Patents [patents.google.com]

- 6. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN112961074B - Synthesis method of isophthalonitrile - Google Patents [patents.google.com]

- 8. Catalytic hydrogenation of isophthalonitrile (IPN) over supported monometallic and bimetallic catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of p-Xylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Xylenediamine (p-XDA), systematically named 1,4-bis(aminomethyl)benzene, is an aromatic diamine with the chemical formula C₈H₁₂N₂.[1][2][3] It is a versatile chemical intermediate primarily utilized in the synthesis of polymers, including polyamides and epoxy resins, where it functions as a monomer and a curing agent.[4][5][6] Its rigid aromatic core and reactive amine functional groups impart unique thermal and mechanical properties to the polymers derived from it. This technical guide provides a comprehensive overview of the physical and chemical properties of p-xylenediamine, complete with experimental protocols and structured data for easy reference.

Physical Properties

p-Xylenediamine is a white to light yellow crystalline solid at room temperature.[4][7][8] It is soluble in water and methanol.[1][4][9][10] Key physical properties are summarized in the table below.

| Property | Value | Unit |

| Molecular Weight | 136.19 | g/mol |

| Appearance | White to light yellow powder or crystals | - |

| Melting Point | 60 - 63 | °C |

| Boiling Point | 261.9 (at 760 mmHg) | °C |

| 125 (at 3 mmHg) | °C | |

| Density | 0.9458 (estimate) | g/cm³ |

| Vapor Pressure | 0.26 (at 25°C) | Pa |

| Flash Point | 134 | °C |

| Water Solubility | Soluble | - |

Table 1: Physical Properties of p-Xylenediamine [1][4][9][11]

Chemical Properties

The chemical behavior of p-xylenediamine is dictated by the two primary amine groups attached to the xylyl backbone. These amine groups are nucleophilic and can readily react with a variety of electrophiles.

| Property | Value |

| pKa | 9.46 ± 0.10 (Predicted) |

| Chemical Formula | C₈H₁₂N₂ |

| SMILES | C1=CC(=CC=C1CN)CN |

| InChI Key | ISKQADXMHQSTHK-UHFFFAOYSA-N |

Table 2: Chemical Identifiers and Properties of p-Xylenediamine [1][3][4]

Chemical Reactivity

p-Xylenediamine's primary chemical reactivity stems from its two amine groups. Key reactions include:

-

Acylation: The amine groups readily react with acyl halides or anhydrides to form amides. This reaction is fundamental to the synthesis of polyamides. For instance, the reaction of p-xylenediamine with a diacyl chloride, such as adipoyl chloride, results in the formation of a polyamide.

-

Reaction with Epoxides: As a primary diamine, p-xylenediamine is an effective curing agent for epoxy resins. The amine groups open the epoxide ring in a nucleophilic addition reaction, leading to a cross-linked polymer network. This imparts high thermal stability and mechanical strength to the cured epoxy.[12]

-

Alkylation: The amine groups can be alkylated by reaction with alkyl halides.

-

Salt Formation: Being basic, p-xylenediamine reacts with acids to form ammonium (B1175870) salts.

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of p-xylenediamine are outlined below. These protocols are based on internationally recognized standards.

Melting Point Determination

The melting point of p-xylenediamine can be determined using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of p-xylenediamine is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range should be narrow.

Boiling Point Determination

The boiling point of p-xylenediamine can be determined using a distillation method or a Thiele tube apparatus. Given its relatively high boiling point, distillation under reduced pressure is often preferred to prevent decomposition.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Vacuum source (for reduced pressure distillation)

-

Boiling chips

Procedure (Atmospheric Pressure):

-

A sample of p-xylenediamine (approximately 5-10 mL) and a few boiling chips are placed in the distillation flask.

-

The distillation apparatus is assembled. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, and the temperature remains constant. This constant temperature is the boiling point.

Water Solubility Determination

The solubility of p-xylenediamine in water can be determined using the flask method as described in OECD Guideline 105.[3][13][14]

Apparatus:

-

Flask with a stirrer

-

Constant temperature bath

-

Analytical balance

-

Filtration or centrifugation equipment

-

Analytical instrument for quantification (e.g., HPLC, GC)

Procedure:

-

An excess amount of p-xylenediamine is added to a known volume of distilled water in a flask.

-

The flask is placed in a constant temperature bath (e.g., 25 °C) and stirred for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The solution is then filtered or centrifuged to remove any undissolved solid.

-

The concentration of p-xylenediamine in the clear aqueous phase is determined using a suitable analytical method. This concentration represents the water solubility at that temperature.

pKa Determination

The pKa of the conjugate acid of p-xylenediamine can be determined by potentiometric titration.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

-

A known concentration of p-xylenediamine is dissolved in deionized water in a beaker.

-

The solution is stirred, and the initial pH is recorded.

-

The standardized acid solution is added in small, known increments from the burette.

-

The pH of the solution is recorded after each addition, allowing the reading to stabilize.

-

The titration is continued past the equivalence point.

-

A titration curve (pH versus volume of acid added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of the amine.

Mandatory Visualizations

Polyamide Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a polyamide from p-xylenediamine and a diacid chloride, a key application of this compound.

Caption: Workflow for Polyamide Synthesis via Interfacial Polymerization.

Epoxy Curing Logical Relationship

This diagram shows the logical relationship of components in an epoxy resin system where p-xylenediamine acts as a curing agent.

Caption: Logical Flow of Epoxy Resin Curing with p-Xylenediamine.

Conclusion

p-Xylenediamine is a crucial building block in polymer chemistry, valued for the properties it imparts to materials like polyamides and epoxies. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe use in research and industrial applications. The provided experimental protocols offer a foundation for the accurate characterization of this important chemical compound.

References

- 1. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 2. acri.gov.tw [acri.gov.tw]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. store.astm.org [store.astm.org]

- 5. byjus.com [byjus.com]

- 6. delltech.com [delltech.com]

- 7. consilab.de [consilab.de]

- 8. oecd.org [oecd.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

- 12. scimed.co.uk [scimed.co.uk]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

A Comprehensive Technical Guide to the Solubility of Xylenediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of xylenediamine isomers (ortho-, meta-, and para-xylenediamine) in various organic solvents. Understanding the solubility of these compounds is critical for their application in drug development, polymer chemistry, and as epoxy curing agents. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents logical workflows to guide solvent selection.

Introduction to this compound and its Isomers

Xylenediamines, also known as benzenedimethanamines, are organic compounds with the chemical formula C₆H₄(CH₂NH₂)₂. They consist of a benzene (B151609) ring with two aminomethyl substituents. The three isomers, ortho- (o-), meta- (m-), and para- (p-), differ in the substitution pattern on the benzene ring, which in turn influences their physical and chemical properties, including solubility. These compounds are of significant interest in the pharmaceutical and chemical industries due to their role as building blocks in the synthesis of various molecules and polymers.

Solubility of this compound Isomers

The solubility of this compound isomers is governed by the interplay of the polar amine groups and the nonpolar aromatic ring. The ability to form hydrogen bonds with protic solvents enhances solubility, while the aromatic ring contributes to solubility in nonpolar, aromatic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for all this compound isomers in a wide range of organic solvents is not extensively available in public literature. However, data for the closely related compound, m-phenylenediamine, provides valuable insights.

Table 1: Quantitative Solubility of m-Phenylenediamine in Various Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methanol | 278.15 | 0.1668 |

| 283.15 | 0.2245 | |

| 288.15 | 0.2987 | |

| 293.15 | 0.3752 | |

| 298.15 | 0.4511 | |

| 303.15 | 0.5013 | |

| 308.15 | 0.5298 | |

| 313.15 | 0.5589 | |

| Ethanol | 278.15 | 0.1072 |

| 283.15 | 0.1588 | |

| 288.15 | 0.2211 | |

| 293.15 | 0.2989 | |

| 298.15 | 0.3876 | |

| 303.15 | 0.4532 | |

| 308.15 | 0.4988 | |

| 313.15 | 0.5356 | |

| Acetonitrile | 278.15 | 0.1717 |

| 283.15 | 0.2455 | |

| 288.15 | 0.3321 | |

| 293.15 | 0.4289 | |

| 298.15 | 0.5211 | |

| 303.15 | 0.5788 | |

| 308.15 | 0.6133 | |

| 313.15 | 0.6438 |

Data sourced from a study on m-phenylenediamine, a structural analog of m-xylenediamine.

Qualitative Solubility Data

For o- and p-xylenediamine, as well as for a broader range of solvents for m-xylenediamine, qualitative data is more readily available. This information is summarized in the table below. The solubility of the analogous phenylenediamines is also included to provide further guidance.

Table 2: Qualitative Solubility of this compound and Phenylenediamine Isomers

| Compound | Solvent | Solubility |

| m-Xylenediamine | Water | Miscible[1] |

| Alcohol | Miscible[2][3][4] | |

| Ether | Soluble | |

| Benzene | Soluble | |

| n-Hexane | Insoluble | |

| Cyclohexane | Insoluble | |

| i-Octane | Insoluble | |

| o-Phenylenediamine | Water | Moderately Soluble (~4 g/100 mL at 20°C)[5] |

| Ethanol | Soluble[5][6] | |

| Ether | Soluble[5][6][7] | |

| Chloroform | Soluble[5][6][7] | |

| p-Xylenediamine | Water | Soluble[8][9][10][11] |

| Organic Solvents | Generally Soluble | |

| p-Phenylenediamine | Water | Slightly Soluble |

| Alcohol | Readily Soluble | |

| Ether | Readily Soluble |

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is crucial for its application. The following are detailed methodologies for two common and reliable experimental techniques.

Isothermal Shake-Flask and Gravimetric Method

This method is a robust technique for determining the thermodynamic solubility of a compound at a given temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the this compound isomer to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask.

-

Place the sealed container in an isothermal shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Withdrawal and Filtration:

-

Allow the suspension to settle for a short period within the isothermal bath.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the bath temperature, avoiding any undissolved solid.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Weigh the container with the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the this compound.

-

Once the solvent is fully evaporated, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The mass of the solvent is the difference between the mass of the saturated solution and the mass of the dissolved this compound.

-

Solubility can then be expressed in various units, such as g/100 g of solvent, g/L, or mol/L.

-

Visualization of Logical Workflows

Factors Influencing this compound Solubility

The solubility of this compound in a given organic solvent is a multifactorial property. The following diagram illustrates the key molecular and solvent properties that govern this behavior.

Caption: Key factors influencing this compound solubility.

Experimental Workflow for Solubility Determination

The process of determining the solubility of this compound in an organic solvent follows a systematic workflow, from initial preparation to final data analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. p-Xylylenediamine (CAS 539-48-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. grokipedia.com [grokipedia.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. o-Phenylenediamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. pubs.acs.org [pubs.acs.org]

- 10. p-Xylylenediamine | 539-48-0 | FX62958 | Biosynth [biosynth.com]

- 11. p-Xylylenediamine, 97% | Fisher Scientific [fishersci.ca]

The Cornerstone of Modern Materials: A Technical Guide to the Historical Development and Discovery of Xylenediamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylenediamines, a family of aromatic amines, represent a critical class of chemical intermediates that have played a pivotal role in the advancement of polymer science and have emerging applications in medicinal chemistry. This technical guide provides an in-depth exploration of the historical development, discovery, and synthetic evolution of the three xylenediamine isomers: ortho-, meta-, and para-xylenediamine. From their initial synthesis in the early 20th century to their large-scale industrial production, this document details the key scientific breakthroughs and methodologies that have defined their importance. This guide also delves into their applications, particularly as precursors to high-performance polymers and as versatile scaffolds in the design of novel therapeutic agents.

Historical Development and Discovery

The discovery of xylenediamines is closely tied to the broader advancements in aromatic amine chemistry in the early 20th century. While a singular definitive date for the first synthesis of each isomer is not well-documented, their development was driven by the burgeoning need for novel monomers for polymer synthesis.[1]

-

m-Xylenediamine (MXDA): First synthesized in the early 20th century, its discovery is largely attributed to industrial research focused on developing precursors for polyamides.[1] The most significant breakthrough in its production was the development of the two-step industrial process involving the ammoxidation of m-xylene (B151644) to isophthalonitrile, followed by catalytic hydrogenation. This method, largely commercialized by companies like Mitsubishi Gas Chemical, remains the cornerstone of modern MXDA production.[2]

-

p-Xylenediamine (PXDA): The development of p-xylenediamine followed a similar trajectory, primarily driven by its potential as a monomer for high-performance polymers. Its synthesis also relies on the ammoxidation of p-xylene (B151628) to terephthalonitrile (B52192) and subsequent hydrogenation.

-

o-Xylenediamine (OXDA): The ortho isomer is less common commercially compared to its meta and para counterparts. Its synthesis has been explored through various methods, including the reduction of o-phthalonitrile and as a donor in enzymatic reactions for chiral amine synthesis.[3]

Physicochemical Properties of this compound Isomers

The structural differences between the ortho, meta, and para isomers of this compound result in distinct physical and chemical properties, which are summarized in the table below. These properties influence their reactivity and suitability for various applications.

| Property | o-Xylenediamine | m-Xylenediamine | p-Xylenediamine |

| CAS Number | 17300-02-6[4] | 1477-55-0[5] | 539-48-0[6] |

| Molecular Formula | C₈H₁₂N₂[4] | C₈H₁₂N₂[5] | C₈H₁₂N₂[6] |

| Molecular Weight | 136.19 g/mol [4] | 136.19 g/mol [5] | 136.19 g/mol [6] |

| Appearance | Liquid[4] | Colorless liquid[5] | White to light yellow powder/lump[7] |

| Melting Point | - | 14 °C[5] | 60-63 °C[7] |

| Boiling Point | - | 247 °C[5] | 230 °C at 10 mmHg[7] |

| Density | - | 1.051 g/mL at 25 °C[5] | 0.9458 g/cm³ (estimate)[7] |

| Flash Point | - | 142 °C (Closed cup)[5] | 134 °C[6] |

| Solubility in Water | - | Miscible[5] | Soluble[7] |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of xylenediamines has evolved from classical laboratory methods to highly optimized industrial processes. The following sections detail the most significant synthetic routes.

Industrial Production: Ammoxidation of Xylene and Subsequent Hydrogenation

This two-step process is the dominant method for the large-scale production of m- and p-xylenediamine.

In this step, the corresponding xylene isomer reacts with ammonia (B1221849) and oxygen in the vapor phase over a catalyst to produce the dicyanobenzene (phthalonitrile).[2]

The resulting phthalonitrile is then hydrogenated in the presence of a metal catalyst, typically Raney nickel or a cobalt-based catalyst, to yield the corresponding this compound.[1]

References

- 1. Page loading... [guidechem.com]

- 2. EP1663943B1 - Method for producing meta-xylylenediamine (mxda) - Google Patents [patents.google.com]

- 3. Chiral amine synthesis using ω-transaminases: an amine donor that displaces equilibria and enables high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KR101442716B1 - Method for preparing xylylenediamine - Google Patents [patents.google.com]

- 5. m-Xylylenediamine - Wikipedia [en.wikipedia.org]

- 6. p-Xylylenediamine | 539-48-0 | FX62958 | Biosynth [biosynth.com]

- 7. chembk.com [chembk.com]

spectroscopic data (NMR, IR, Mass Spec) of xylenediamine

This technical guide provides a comprehensive overview of the spectroscopic data for the meta and para isomers of xylenediamine (also known as bis(aminomethyl)benzene). It is intended for researchers, scientists, and drug development professionals who require detailed spectral information and experimental protocols for the characterization of this compound. The guide covers Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Data Presentation

The electron ionization (EI) mass spectra of m-xylenediamine and p-xylenediamine are dominated by fragmentation patterns characteristic of benzylamines. The molecular ion peak (M+) is observed at m/z 136, corresponding to the molecular weight of C8H12N2.

Table 1: Key Mass Spectrometry Data for this compound Isomers

| m/z Value | Proposed Fragment Structure | m-Xylenediamine Relative Intensity (%) | p-Xylenediamine Relative Intensity (%) |

| 136 | [C8H12N2]+• (Molecular Ion) | ~20 | ~25 |

| 135 | [M-H]+ | ~25 | ~30 |

| 106 | [M-CH2NH2]+• or [C7H8N]+ | 100 (Base Peak) | 100 (Base Peak) |

| 77 | [C6H5]+ | ~15 | ~15 |

Data interpreted from NIST Mass Spectrometry Data Center.[1]

The primary fragmentation pathway for both isomers involves a benzylic cleavage, resulting in the loss of an aminomethyl radical (•CH2NH2) to form the highly stable aminotropylium or a related resonance-stabilized cation at m/z 106, which is the base peak in both spectra. This process is a hallmark of benzylamine (B48309) fragmentation.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation : For liquid samples like m-xylenediamine, a direct injection via a heated probe or capillary GC inlet is suitable. For solid samples like p-xylenediamine, dissolve a small amount (approx. 1 mg/mL) in a volatile solvent such as methanol (B129727) or dichloromethane.

-

Instrumentation : A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.

-

Ionization : Electron Ionization (EI) is performed at a standard energy of 70 eV.

-

Mass Analysis : A quadrupole or time-of-flight (TOF) analyzer scans a mass range, typically from m/z 40 to 400, to detect the parent ion and all relevant fragments.

-

Data Acquisition : The instrument control software acquires the mass spectrum, plotting relative abundance against the mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation

As primary amines, both this compound isomers exhibit characteristic N-H stretching and bending vibrations.[1][3] The spectra also show absorptions typical of aromatic rings and C-H bonds.

Table 2: Principal IR Absorption Bands for this compound Isomers (Gas Phase)

| Wavenumber (cm⁻¹) | Vibrational Mode | Isomer |

| ~3380-3400 | N-H Asymmetric Stretch | m & p |

| ~3300-3320 | N-H Symmetric Stretch | m & p |

| ~3020-3080 | Aromatic C-H Stretch | m & p |

| ~2850-2950 | Aliphatic C-H Stretch (CH₂) | m & p |

| ~1600-1620 | N-H Scissoring (Bend) | m & p |

| ~1450-1500 | Aromatic C=C Stretch | m & p |

| ~700-900 | Aromatic C-H Out-of-Plane Bend | m & p |

Data interpreted from NIST/EPA Gas-Phase Infrared Database.[3][4]

The presence of two distinct bands in the 3300-3400 cm⁻¹ region is a clear indicator of the primary amine (-NH₂) group.[3][5] The exact positions of the C-H out-of-plane bending bands in the fingerprint region can help distinguish between the meta (1,3) and para (1,4) substitution patterns on the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Place one to two drops of liquid m-xylenediamine or a small amount of powdered p-xylenediamine directly onto the crystal surface.

-

Instrumentation : An FT-IR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition :

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply the sample and lower the pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum and performs a Fourier transform to generate the final IR spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives data on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.

Note: Publicly available, high-resolution experimental NMR data for this compound is limited. The ¹H NMR data is estimated from available spectral images, and the ¹³C NMR data is predicted based on established chemical shift correlations.

Data Presentation

Table 3: Estimated ¹H NMR Data for this compound Isomers (Solvent: CDCl₃)

| Isomer | Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration |

| m-Xylenediamine | -NH₂ | ~1.5 - 2.0 | Broad Singlet | 4H |

| -CH₂- | ~3.8 | Singlet | 4H | |

| Ar-H | ~7.2 - 7.4 | Multiplet | 4H | |

| p-Xylenediamine | -NH₂ | ~1.5 - 2.0 | Broad Singlet | 4H |

| -CH₂- | ~3.8 | Singlet | 4H | |

| Ar-H | ~7.3 | Singlet | 4H |

Table 4: Predicted ¹³C NMR Data for this compound Isomers

| Isomer | Carbon | Predicted Chemical Shift (δ, ppm) |

| m-Xylenediamine | -CH₂- | ~46 |

| Ar-C (quaternary, C1/C3) | ~142 | |

| Ar-CH | ~126-129 | |

| p-Xylenediamine | -CH₂- | ~45 |

| Ar-C (quaternary, C1/C4) | ~140 | |

| Ar-CH | ~129 |

The key differentiator in the ¹H NMR spectra is the aromatic region. Due to symmetry, p-xylenediamine is expected to show a single peak for its four equivalent aromatic protons, whereas m-xylenediamine will show a more complex multiplet pattern. In ¹³C NMR, p-xylenediamine would show only two aromatic carbon signals due to symmetry, while the meta isomer would show four.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.

-

Instrumentation : A Fourier-transform NMR spectrometer operating at a field strength of 300 MHz or higher.

-

¹H NMR Acquisition :

-

Tune and shim the instrument for optimal magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse program. A 30- or 45-degree pulse angle with a relaxation delay of 1-2 seconds is typical.

-

Collect 8 to 16 scans for a sufficient signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Switch the probe to the ¹³C frequency.

-

Acquire the spectrum using a standard pulse-acquire program with proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

A longer relaxation delay (5-10 seconds) may be needed for quaternary carbons. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift axis using the TMS or solvent reference signal. Integrate the ¹H NMR signals.

Visualized Experimental Workflows

The following diagrams illustrate the logical workflows for identifying and characterizing this compound using the spectroscopic techniques described.

Caption: Overall spectroscopic workflow for the identification of this compound.

Caption: A typical workflow for NMR spectroscopic analysis.

Caption: Workflow for analysis using FT-IR spectroscopy.

Caption: Workflow for analysis using Mass Spectrometry.

References

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. Interpreting IR Spectra [chemistrysteps.com]

An In-depth Technical Guide to m-Xylenediamine: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on meta-xylenediamine (m-XDA), a versatile diamine with significant applications in various industrial and research settings. This document details its chemical and physical properties, extensive safety data, and handling protocols to ensure its safe and effective use in the laboratory.

Core Properties of m-Xylenediamine

m-Xylenediamine, systematically named 1,3-bis(aminomethyl)benzene, is a colorless to light yellow liquid with a distinct amine-like odor.[1][2][3][4] Its chemical structure, featuring two primary amine groups attached to a benzene (B151609) ring via methylene (B1212753) bridges, imparts unique reactivity and functionality. This structure makes it a valuable building block in organic synthesis and polymer chemistry.

Table 1: Chemical and Physical Properties of m-Xylenediamine

| Property | Value | Source(s) |

| CAS Number | 1477-55-0 | [5][6][7][8] |

| Molecular Formula | C₈H₁₂N₂ | [2][5][8] |

| Molecular Weight | 136.19 g/mol | [3][5][9] |

| Appearance | Colorless to light yellow liquid | [2][8] |

| Odor | Amine-like | [1][3][4] |

| Boiling Point | 247 °C (477 °F) | [2][8] |

| Melting Point | 14 °C (58 °F) | [8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [9] |

| Density | 1.032 g/cm³ at 20 °C | [8] |

| Solubility in Water | Miscible | [8] |

| Vapor Pressure | 0.03 mmHg at 25 °C (77 °F) | [8] |

Safety Data and Hazard Identification

m-Xylenediamine is classified as a hazardous substance and requires careful handling to mitigate risks. It is corrosive and can cause severe skin burns and eye damage.[1][10] Additionally, it is harmful if swallowed or inhaled and may cause an allergic skin reaction.[1][7][11]

Table 2: GHS Hazard Classification for m-Xylenediamine

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment, Long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects |

GHS Pictograms:

Table 3: Quantitative Toxicity Data for m-Xylenediamine

| Endpoint | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 660 mg/kg | [7] |

| LD50 | Rat | Oral | 930 mg/kg | [8][11] |

| LD50 | Rabbit | Dermal | 2 g/kg | [7][8][11] |

| LC50 | Rat | Inhalation | 1.16 mg/L (4 h) | [7] |

| LC50 | Rat | Inhalation | 700 ppm (1 h) | [8][11] |

Experimental Protocols and Applications

While m-xylenediamine is predominantly used as a curing agent for epoxy resins in coatings, adhesives, and sealants, its reactivity makes it a subject of interest in synthetic chemistry.[2][8]

One notable application is in the Sommelet reaction to produce isophthalaldehyde (B49619). A detailed experimental protocol for this type of reaction is as follows:

Synthesis of Isophthalaldehyde via the Sommelet Reaction (Illustrative Protocol)

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with hexamethylenetetramine and a suitable solvent (e.g., chloroform).

-

Addition of m-Xylenediamine: m-Xylenediamine, dissolved in the same solvent, is added dropwise to the stirred suspension at a controlled temperature.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the intermediate salt formation.

-

Hydrolysis: After cooling, the intermediate is hydrolyzed by the addition of water and further refluxing. The isophthalaldehyde is then isolated from the reaction mixture.

-

Purification: The crude product is purified by a suitable method, such as distillation or recrystallization, to yield the final product.

Visualizing Logical Relationships and Workflows

To better understand the safe handling and emergency response procedures for m-xylenediamine, the following diagrams illustrate the logical flow of actions in case of exposure.

Caption: First Aid Procedures for m-Xylenediamine Exposure

Caption: Safe Handling and Storage Workflow for m-Xylenediamine

Handling and Storage Recommendations

Proper handling and storage are crucial to ensure safety when working with m-xylenediamine. Always use this chemical in a well-ventilated area, preferably under a chemical fume hood.[7] Personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, must be worn.[1][9]

Store m-xylenediamine in a cool, dry, and well-ventilated place away from incompatible materials such as acids, acid chlorides, and acid anhydrides.[1][12] Keep containers tightly closed when not in use.[11]

Emergency Procedures

In the event of a spill, isolate the area and wear appropriate PPE. Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[7] For fires involving m-xylenediamine, use dry chemical, CO2, or water spray.[13]

In case of exposure, follow the first aid measures outlined in the diagram above and seek immediate medical attention.[7][12] It is imperative to show the safety data sheet to the attending medical professional.[7]

References

- 1. echemi.com [echemi.com]

- 2. solechem.eu [solechem.eu]

- 3. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. M-XYLENE-⍺,⍺'-DIAMINE | Occupational Safety and Health Administration [osha.gov]

- 5. scbt.com [scbt.com]

- 6. m-XYLENE a,a'-DIAMINE - ACGIH [acgih.org]

- 7. fishersci.com [fishersci.com]

- 8. m-Xylylenediamine - Wikipedia [en.wikipedia.org]

- 9. 间苯二甲胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. cpachem.com [cpachem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Meta-xylenediamine | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 13. M-XYLENE DIAMINE (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Xylenediamine Derivatives: A Technical Guide to Their Potential Functionalities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylenediamine derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their versatile structures and wide range of biological activities. The presence of two amine groups on a xylyl scaffold provides a template for the synthesis of a diverse array of derivatives, including Schiff bases, metal complexes, and amides. These derivatives have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the synthesis, potential functionalities, and mechanisms of action of this compound derivatives, with a focus on their applications in drug development.

Core Functionalities and Quantitative Data

The therapeutic potential of this compound derivatives is underscored by their activity against various cancer cell lines and microbial pathogens. The following tables summarize the quantitative data from several studies, highlighting the efficacy of these compounds.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)

| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Base | 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | HeLa | 10.64 | [1] |

| Schiff Base | 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | MCF-7 | 12.35 | [1] |

| Palladium Complex | [Pd(en)(8HQ)]NO₃ | DU145 | 27 | [2] |

| Schiff Base | Salicylaldehyde-o-phenylenediamine | K562 | 15.2 | [3] |

| Schiff Base | Salicylaldehyde-o-phenylenediamine | HEL | 18.7 | [3] |

| N,N'-Bis(2-hydroxybenzyl) ethylenediamine (B42938) dihydrochloride | N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 | 12.5 | [4] |

| N,N'-Bis(2-hydroxybenzyl) ethylenediamine dihydrochloride | N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | MDA-MB-231 | 10.8 | [4] |

| N,N'-Bis(2-hydroxybenzyl) ethylenediamine dihydrochloride | N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | PC3 | 14.2 | [4] |

| N,N'-Bis(2-hydroxybenzyl) ethylenediamine dihydrochloride | N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 | 15.1 | [4] |

| N,N'-Bis(2-hydroxybenzyl) ethylenediamine dihydrochloride | N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride | MDA-MB-231 | 13.2 | [4] |

| N,N'-Bis(2-hydroxybenzyl) ethylenediamine dihydrochloride | N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride | PC3 | 16.5 | [4] |

Table 2: Antimicrobial Activity of this compound Derivatives (MIC Values)

| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |

| m-Xylylenediaminium-bis (p-toluenesulfonate) monohydrate | XDPTS | Escherichia coli | 12.5 | [5] |

| m-Xylylenediaminium-bis (p-toluenesulfonate) monohydrate | XDPTS | Staphylococcus aureus | 6.25 | [5] |

| m-Xylylenediaminium-bis (p-toluenesulfonate) monohydrate | XDPTS | Candida albicans | 25 | [5] |

| Polymeric Cu(II) Complex | Cu(II)-SBOPA | Escherichia coli | 10 | [6] |

| Polymeric Cu(II) Complex | Cu(II)-SBOPA | Staphylococcus aureus | 8 | [6] |

| Polymeric Cu(II) Complex | Cu(II)-SBPBA | Escherichia coli | 12 | [6] |

| Polymeric Cu(II) Complex | Cu(II)-SBPBA | Staphylococcus aureus | 10 | [6] |

| Zinc Complex | [Zn₄(xylH₋₄)₂(H₂O)₂]·NaCl·3H₂O | Pseudomonas aeruginosa | >1000 | [7] |

| Copper Complex | Na₂[Cu₃(xylH₋₄)₂]·NaCl·4.5H₂O | Pseudomonas aeruginosa | >1000 | [7] |

Table 3: Enzyme Inhibition by Amine Derivatives (Ki Values)

Note: Data for this compound derivatives are limited; this table includes data for related amine-based enzyme inhibitors to indicate potential functionalities.

| Compound Type | Inhibitor | Enzyme | Ki (nM) | Reference |

| Sulfonamide | Compound 5a | Carbonic Anhydrase IX | 134.8 | |

| Sulfonamide | Compound 12i | Carbonic Anhydrase IX | 38.8 | |

| Chalcone (B49325) | Butein | EGFR Tyrosine Kinase | 8000 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of Schiff Base Derivatives

A common method for synthesizing Schiff bases involves the condensation reaction between a this compound and an appropriate aldehyde or ketone.

General Procedure:

-

Dissolve one equivalent of the selected this compound (e.g., m-xylenediamine) in a suitable solvent, such as ethanol (B145695) or methanol.

-

Add two equivalents of the desired aldehyde or ketone (e.g., salicylaldehyde) to the solution.

-

A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

-

The reaction mixture is then refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization.[3][9]

Characterization: The synthesized Schiff bases are typically characterized by various spectroscopic techniques, including:

-

FT-IR: To confirm the formation of the imine (-C=N) bond.

-

¹H and ¹³C NMR: To elucidate the chemical structure.

Synthesis of Metal Complexes

This compound-based Schiff bases can act as ligands to form coordination complexes with various metal ions.

General Procedure:

-

The Schiff base ligand is dissolved in a suitable solvent, often ethanol or a mixture of solvents like DMSO.

-

A solution of the metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O, ZnSO₄·7H₂O) in the same or a compatible solvent is added dropwise to the ligand solution with stirring.[10]

-

The molar ratio of ligand to metal is typically 2:1 or 1:1, depending on the desired complex.

-

The reaction mixture is then refluxed for several hours.

-

After cooling, the precipitated metal complex is collected by filtration, washed with an appropriate solvent, and dried.[1][11]

Characterization: In addition to the techniques used for Schiff bases, metal complexes are also characterized by:

-

Elemental Analysis: To determine the percentage of C, H, N, and the metal.

-

Molar Conductance Measurements: To determine the electrolytic nature of the complexes.

-

Magnetic Susceptibility Measurements: To determine the magnetic properties of the metal ion.

-

UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry.[5][6]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Procedure:

-

Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow the MTT to be metabolized by viable cells into formazan (B1609692) crystals.

-

The formazan crystals are then dissolved in a solubilizing agent, such as DMSO.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[12][13]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

-

A serial two-fold dilution of the this compound derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is then inoculated with a standardized suspension of the target microorganism.

-

The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][11]

Signaling Pathways and Mechanisms of Action